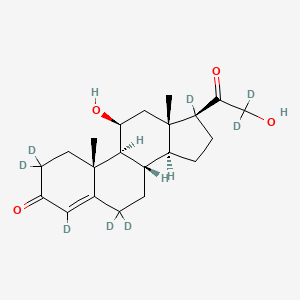

Corticosterone-d8

Description

Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-17,19,22,24H,3-8,10-11H2,1-2H3/t14-,15-,16+,17-,19+,20-,21-/m0/s1/i3D2,7D2,9D,11D2,16D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFXVFTZEKFJBZ-VWODBOJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3[C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4([2H])C(=O)C([2H])([2H])O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10732168 | |

| Record name | (8S,9S,10R,11S,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10732168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1271728-07-4 | |

| Record name | (8S,9S,10R,11S,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10732168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Corticosterone-d8 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Corticosterone-d8, a deuterated analog of the steroid hormone corticosterone (B1669441). Its primary application in research is as an internal standard for the precise and accurate quantification of endogenous corticosterone in various biological matrices using mass spectrometry-based techniques.

Core Concepts: The Role of Corticosterone-d8 in Quantitative Analysis

Corticosterone-d8 is a synthetic form of corticosterone where eight hydrogen atoms have been replaced with deuterium (B1214612) atoms. This isotopic labeling makes it chemically identical to natural corticosterone in terms of its behavior during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished from the endogenous, unlabeled corticosterone by a mass spectrometer.[1][2][3]

The fundamental principle behind its use is isotopic dilution mass spectrometry. A known amount of Corticosterone-d8 is added to a biological sample at the beginning of the analytical process. It undergoes the same extraction, purification, and ionization processes as the endogenous corticosterone. Any sample loss during these steps will affect both the labeled and unlabeled forms equally. By measuring the ratio of the signal from the endogenous corticosterone to the signal from the known amount of Corticosterone-d8, researchers can accurately calculate the initial concentration of corticosterone in the sample, correcting for any experimental variability.[2][4]

Physicochemical Properties and Data

A summary of the key quantitative data for Corticosterone-d8 is presented below for easy reference.

| Property | Value |

| Chemical Formula | C₂₁H₂₂D₈O₄[1] |

| Molecular Weight | ~354.5 g/mol [1][3] |

| CAS Number | 1271728-07-4[1][3] |

| Appearance | Solid[1] |

| Purity (Isotopic) | ≥98% deuterated forms[2] |

| Storage Temperature | -20°C[1] |

Primary Use in Research: Quantification of Corticosterone

Corticosterone is a primary glucocorticoid hormone involved in the regulation of stress responses, metabolism, and sleep-wake cycles.[1][5] Its accurate measurement is crucial in numerous fields, including endocrinology, neuroscience, and pharmacology. Corticosterone-d8 is the internal standard of choice for these quantitative studies, most commonly employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]

Mass Spectrometry Parameters for Corticosterone and Corticosterone-d8

The following table summarizes typical Multiple Reaction Monitoring (MRM) transitions used for the detection and quantification of corticosterone and Corticosterone-d8. These values can serve as a starting point for method development and may require optimization based on the specific instrumentation used.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| Corticosterone | 347.2 | 121.1 (Quantifier) | 25-30 |

| 347.2 | 97.1 (Qualifier) | 35-40 | |

| Corticosterone-d8 | 355.3 | 125.1 (Quantifier) | 25-30 |

| 355.3 | 100.2 (Qualifier) | 35-40 |

Note: The specific collision energies will vary depending on the mass spectrometer used and should be optimized for maximum signal intensity.

Experimental Protocols

The following provides a generalized, detailed methodology for the quantification of corticosterone in a biological matrix (e.g., plasma, serum, or tissue homogenate) using Corticosterone-d8 as an internal standard with LC-MS/MS.

Sample Preparation and Extraction

-

Sample Collection and Storage: Collect biological samples using appropriate methods to minimize stress-induced fluctuations in corticosterone levels. Store samples at -80°C until analysis.

-

Internal Standard Spiking: Thaw samples on ice. To a known volume or weight of the sample (e.g., 100 µL of plasma), add a precise amount of Corticosterone-d8 solution (e.g., 10 µL of a 100 ng/mL solution in methanol) to achieve a final concentration within the linear range of the calibration curve.

-

Protein Precipitation: To precipitate proteins, add a volume of ice-cold acetonitrile (B52724) (e.g., 300 µL) to the sample. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant, which contains the corticosterone and Corticosterone-d8, to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C).

-

Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 100 µL of 50:50 methanol:water) for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column is commonly used for steroid separation.

-

Mobile Phase A: Water with a small amount of an additive to improve ionization (e.g., 0.1% formic acid or 5 mM ammonium (B1175870) formate).

-

Mobile Phase B: Methanol or acetonitrile with the same additive as Mobile Phase A.

-

Gradient: A gradient elution is typically employed, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the analytes.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL of the reconstituted sample.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in MRM mode.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for corticosterone analysis.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for both corticosterone and Corticosterone-d8 as listed in the table above.

-

Data Acquisition: Acquire data using the instrument's software, recording the chromatograms for the specified MRM transitions.

-

Data Analysis and Quantification

-

Peak Integration: Integrate the area under the curve for the chromatographic peaks corresponding to both corticosterone and Corticosterone-d8.

-

Calibration Curve: Prepare a series of calibration standards with known concentrations of unlabeled corticosterone and a constant concentration of Corticosterone-d8. Process these standards in the same manner as the unknown samples. Plot the ratio of the corticosterone peak area to the Corticosterone-d8 peak area against the concentration of corticosterone to generate a calibration curve.

-

Concentration Calculation: Using the peak area ratio from the unknown samples, determine the concentration of corticosterone by interpolating from the calibration curve.

Visualizations

Corticosterone Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of corticosterone. Upon entering the cell, corticosterone binds to the glucocorticoid receptor (GR), which then translocates to the nucleus to regulate gene expression.

Caption: Corticosterone genomic signaling pathway.

Experimental Workflow for Corticosterone Quantification

This diagram outlines the major steps involved in the quantification of corticosterone using Corticosterone-d8 as an internal standard.

Caption: LC-MS/MS workflow for corticosterone analysis.

Logical Relationship of Internal Standard Use

This diagram illustrates the logical principle of using an internal standard to correct for experimental variability.

Caption: Logic of internal standard-based quantification.

References

An In-Depth Technical Guide to Corticosterone-d8: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Corticosterone-d8, a deuterated analog of the glucocorticoid hormone corticosterone (B1669441). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize Corticosterone-d8 as an internal standard in analytical methodologies, particularly in mass spectrometry-based assays.

Chemical Properties

Corticosterone-d8 is a synthetic, stable isotope-labeled version of corticosterone, where eight hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for the accurate quantification of endogenous corticosterone in various biological matrices.

General Properties

| Property | Value | Source |

| Chemical Name | (11β)-11,21-dihydroxy-pregn-4-ene-3,20-dione-2,2,4,6,6,17,21,21-d8 | [1] |

| Synonyms | 17-deoxy Cortisol-d8, 11β,21-DHP-d8, 11β,21-dihydroxy Progesterone-d8 | [1][2] |

| Appearance | Pale Yellow or Off-White Solid | [3] |

| Purity | ≥99% deuterated forms (d1-d8) | [1] |

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₂D₈O₄ | [1][3] |

| Molecular Weight | 354.51 g/mol | [3][4] |

| CAS Number | 1271728-07-4 | [1][2] |

Solubility Profile

| Solvent | Solubility | Notes | Source |

| DMSO | ≥ 100 mg/mL (282.08 mM) | - | [5] |

| Ethanol | 14.29 mg/mL (40.31 mM) | Requires sonication | [5] |

| Methanol | Slightly soluble | - | [1] |

| Water | 0.67 mg/mL (1.89 mM) | - | [5] |

Stability and Storage

The stability of Corticosterone-d8 is critical for its function as a reliable internal standard. Proper storage is essential to prevent degradation and ensure the accuracy of quantitative analyses.

Storage Recommendations

| Form | Temperature | Duration | Source |

| Solid (Powder) | -20°C | ≥ 4 years | [1][2] |

| Solid (Powder) | Room Temperature | Not specified, store away from light and moisture | [4] |

| In Solvent | -80°C | 6 months | [5] |

| In Solvent | -20°C | 1 month | [5] |

Degradation Pathways

While specific forced degradation studies on Corticosterone-d8 are not widely published, information on the degradation of corticosteroids in general can provide valuable insights. The primary degradation pathways for corticosteroids include oxidation, hydrolysis, and photodecomposition.

A potential workflow for investigating the stability of Corticosterone-d8 is outlined below.

References

- 1. Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of C-19 deuterium labelled steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Forced degradation studies of corticosteroids with an alumina-steroid-ethanol model for predicting chemical stability and degradation products of pressurized metered-dose inhaler formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Deuterated Corticosterone for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated corticosterone (B1669441), a critical internal standard for accurate quantification in mass spectrometry-based bioanalysis. This document details a modern and efficient synthesis protocol, presents quantitative data, and outlines the biological context and analytical workflow for its application.

Introduction to Deuterated Corticosterone in Mass Spectrometry

Corticosterone is a glucocorticoid hormone involved in the regulation of stress responses, metabolism, and immune function. Accurate measurement of its levels in biological matrices is crucial for a wide range of research areas, from endocrinology to pharmacology. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and specificity.

The use of a stable isotope-labeled internal standard, such as deuterated corticosterone, is essential for reliable LC-MS quantification. Co-eluting with the analyte of interest, the deuterated standard experiences similar ionization effects and potential matrix interferences, allowing for accurate normalization of the signal and precise quantification. Commercially available standards, such as corticosterone-d8, confirm the feasibility and utility of multi-deuterated analogues for these applications.

Synthesis of Deuterated Corticosterone

While traditional methods for deuterating steroids, such as acid- or base-catalyzed hydrogen-deuterium exchange and reductive deuteration, have been employed for related compounds like cortisol and cortisone, a more recent and efficient approach involves an ultrasound-assisted microcontinuous process. This method offers high yields, good deuterium (B1214612) incorporation, and a more sustainable process.

Featured Synthesis Method: Ultrasound-Assisted Microcontinuous H/D Exchange

A recent study has demonstrated a practical and efficient method for the synthesis of deuterated steroid hormones, including corticosterone-d5, with high selectivity and deuterium incorporation. This process utilizes an ultrasound-assisted microcontinuous flow reactor.

Experimental Protocol: Ultrasound-Assisted Synthesis of Corticosterone-d5

This protocol is based on the methodology described for the synthesis of various deuterated steroid hormones via an ultrasound-assisted microcontinuous process.

Materials and Reagents:

-

Corticosterone

-

Deuterated methanol (B129727) (CD3OD)

-

Formic acid (HCOOH)

-

Microcontinuous flow reactor system equipped with an ultrasonic bath

-

PEEK tubing (e.g., 1 m length, 100 µm inner diameter)

-

High-performance liquid chromatography (HPLC) system for purification

-

Mass spectrometer for analysis of deuterium incorporation

Procedure:

-

Reaction Setup: A solution of corticosterone (e.g., 0.3 mmol) is prepared in deuterated methanol (CD3OD, 2 mL). Formic acid is added as a catalyst.

-

Microfluidic Reaction: The reaction mixture is pumped through the PEEK tubing coiled within an ultrasonic bath operating at a specified frequency (e.g., 20 kHz). The flow rate is maintained at a constant speed (e.g., 0.2 mL/min).

-

Reaction Time: The reaction is allowed to proceed for a set duration (e.g., 3 hours) under continuous flow and sonication at room temperature.

-

Work-up and Purification: Upon exiting the reactor, the solvent is evaporated under reduced pressure. The crude product is then purified using a suitable chromatographic technique, such as preparative HPLC, to isolate the deuterated corticosterone.

-

Characterization: The purified product is analyzed by mass spectrometry to confirm the mass shift and determine the percentage of deuterium incorporation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the positions of deuterium labeling.

Quantitative Data

| Synthesis Method | Starting Material | Deuterated Product | Yield (%) | Deuterium Incorporation (%) | Reference |

| Ultrasound-Assisted Microcontinuous H/D Exchange | Corticosterone | Corticosterone-d5 | 98 | >68 | [1] |

Biological Context: Corticosterone Signaling Pathway

Corticosterone exerts its biological effects primarily through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. The signaling pathway is a critical component in understanding the physiological and pharmacological actions of this hormone.

Experimental Workflow: From Synthesis to Analysis

The overall workflow for utilizing synthesized deuterated corticosterone as an internal standard in a typical quantitative LC-MS/MS analysis is a multi-step process that ensures accuracy and reproducibility.

References

Corticosterone-d8: A Technical Guide to the Certificate of Analysis and Isotopic Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical quality attributes of Corticosterone-d8, a deuterated internal standard essential for accurate bioanalytical studies. We delve into the interpretation of a typical Certificate of Analysis, with a focus on isotopic purity, and provide detailed experimental methodologies for its verification. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently utilize Corticosterone-d8 in their studies.

Understanding the Certificate of Analysis

A Certificate of Analysis (CofA) for Corticosterone-d8 is a formal document that outlines the quality and purity of the product. Key parameters presented in a CofA are summarized below.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data found on a CofA for Corticosterone-d8 and related deuterated steroids. These values are examples and may vary between different suppliers and batches.

Table 1: Typical Physical and Chemical Properties of Corticosterone-d8

| Parameter | Specification |

| Molecular Formula | C₂₁H₂₂D₈O₄ |

| Molecular Weight | 354.5 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in Methanol and Ethanol |

Table 2: Quality Control Specifications for Corticosterone-d8

| Test | Method | Specification |

| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | ≥98% |

| Isotopic Purity | Mass Spectrometry (MS) | ≥99% deuterated forms (d₁-d₈) |

| Deuterium (B1214612) Incorporation | Mass Spectrometry (MS) | Predominantly d₈ |

Isotopic Purity: A Critical Parameter

Isotopic purity is a crucial quality attribute for a deuterated internal standard as it directly impacts the accuracy of quantitative analysis. It refers to the percentage of the molecule that contains the desired number of deuterium atoms. For Corticosterone-d8, the ideal molecule contains eight deuterium atoms. However, the synthesis process can result in a distribution of molecules with fewer than eight deuterium atoms (d₀ to d₇).

Importance in Quantitative Analysis

In bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), Corticosterone-d8 is used as an internal standard to correct for variations in sample preparation and instrument response. The accuracy of this correction relies on the assumption that the internal standard behaves identically to the analyte (unlabeled corticosterone) during extraction and analysis. Significant levels of unlabeled corticosterone (B1669441) (d₀) in the Corticosterone-d8 standard can lead to an overestimation of the endogenous analyte concentration.

Experimental Protocols

This section details the methodologies used to assess the chemical and isotopic purity of Corticosterone-d8.

Chemical Purity Determination by HPLC

Objective: To determine the chemical purity of Corticosterone-d8 by separating it from any non-deuterated or other chemical impurities.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Method:

-

Sample Preparation: A known concentration of Corticosterone-d8 is dissolved in a suitable solvent, such as methanol.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

-

Flow Rate: A constant flow rate is maintained.

-

Detection: UV absorbance is monitored at a specific wavelength (e.g., 242 nm for corticosterone).

-

-

Data Analysis: The area of the Corticosterone-d8 peak is compared to the total area of all peaks in the chromatogram to calculate the percentage of chemical purity.

Isotopic Purity and Distribution by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic purity and the distribution of deuterated species (d₀ to d₈) of Corticosterone-d8.

Instrumentation:

-

Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (LC-HRMS), often with an electrospray ionization (ESI) source.[1][2]

Method:

-

Sample Preparation: The Corticosterone-d8 sample is diluted in an appropriate solvent for LC-MS analysis.

-

LC Separation: A short chromatographic run is used to introduce the sample into the mass spectrometer.

-

Mass Spectrometry Analysis:

-

Ionization: The sample is ionized using ESI in positive ion mode.

-

Mass Analysis: The mass spectrometer is operated in full scan mode to acquire high-resolution mass spectra.

-

-

Data Analysis:

-

The mass spectrum will show a cluster of peaks corresponding to the different deuterated forms of the protonated molecule [M+H]⁺.

-

The theoretical masses for the protonated unlabeled (d₀) to fully labeled (d₈) Corticosterone are calculated.

-

The relative abundance of each isotopologue (d₀ to d₈) is determined by integrating the area of its corresponding mass peak.

-

The isotopic purity is typically reported as the percentage of the desired d₈ species relative to all other species.

-

Visualizing Key Processes

To aid in the understanding of the concepts discussed, the following diagrams illustrate the corticosterone signaling pathway and the experimental workflows.

Corticosterone Signaling Pathway

Corticosterone, a glucocorticoid hormone, exerts its effects by binding to intracellular receptors and regulating gene expression.

Caption: Corticosterone signaling pathway from receptor binding to gene transcription.

Experimental Workflow for Isotopic Purity Analysis

The following diagram outlines the typical workflow for determining the isotopic purity of Corticosterone-d8 using LC-HRMS.

Caption: Workflow for determining the isotopic purity of Corticosterone-d8.

References

A Technical Guide to Procuring and Utilizing Corticosterone-d8 for Laboratory Research

For researchers, scientists, and professionals in drug development, the use of isotopically labeled internal standards is crucial for achieving accurate and reproducible results in quantitative bioanalysis. Corticosterone-d8, a deuterated analog of the endogenous steroid hormone corticosterone (B1669441), serves as an essential tool in mass spectrometry-based applications. This guide provides an in-depth overview of commercially available Corticosterone-d8, its applications, and a detailed experimental protocol for its use.

Sourcing Corticosterone-d8: A Comparative Overview

A variety of chemical suppliers offer Corticosterone-d8 for laboratory use. The selection of a supplier often depends on factors such as purity, available quantities, and cost. Below is a summary of offerings from several reputable vendors.

| Supplier | Catalog Number | Purity | Available Sizes | Storage | CAS Number |

| Cayman Chemical | 28524 | ≥99% deuterated forms (d1-d8) | 5 mg | -20°C | 1271728-07-4 |

| Clearsynth | CS-T-51261 | Not specified | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | Not specified | 1271728-07-4 |

| MedChemExpress | HY-113454S | Not specified | Not specified | Not specified | 1271728-07-4 |

| Cambridge Isotope Laboratories | DLM-7347 | 97-98% | 0.01 g | Room temperature | 1271728-07-4 |

| Santa Cruz Biotechnology | sc-219149 | Not specified | Not specified | Not specified | 1271728-07-4 |

| TargetMol | TMIH-0167 | ≥95% | 1 mg | -20°C | 1271728-07-4 |

Application in Research: An Internal Standard for Quantitative Analysis

Corticosterone-d8 is primarily intended for use as an internal standard for the quantification of corticosterone by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] Corticosterone itself is a key glucocorticoid hormone produced in the adrenal cortex in response to adrenocorticotropic hormone (ACTH) and serves as a precursor to aldosterone (B195564) synthesis.[1] Due to its role in the stress response, corticosterone is a widely used biomarker of stress in preclinical studies.[1] The use of a stable isotope-labeled internal standard like Corticosterone-d8 is critical for correcting for sample loss during extraction and for variations in instrument response, thereby ensuring the accuracy of the quantification of the unlabeled analyte.

The general workflow for utilizing Corticosterone-d8 in a quantitative LC-MS/MS assay is depicted below.

Experimental Protocol: Quantification of Corticosterone in Plasma by LC-MS/MS

The following protocol is adapted from a method developed for the analysis of steroids in plasma for clinical research.[2]

1. Preparation of Standards and Internal Standard Stock Solutions:

-

Prepare individual 100 µg/mL stock solutions of corticosterone and Corticosterone-d8 in methanol (B129727).

-

From these, prepare a combined working stock solution containing both the analyte and the internal standard at a suitable concentration (e.g., 5 µg/mL each) in methanol.[2]

-

Prepare a calibration curve by serial dilution of the working stock solution in a suitable solvent (e.g., 70:30 water:methanol).[2]

2. Sample Preparation:

-

Thaw human plasma samples on ice.[2]

-

To 200 µL of plasma, add a known amount of the Corticosterone-d8 internal standard solution.

-

Dilute the sample with water containing 0.1% formic acid (v/v).[2]

-

Perform a supported liquid extraction (SLE) using an automated system (e.g., Biotage Extrahera) with a 96-well plate format.[2]

-

Use a mixture of dichloromethane (B109758) and isopropanol (B130326) as the extraction solvent.[2]

-

Evaporate the extracted solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Utilize a uHPLC system such as a Shimadzu Nexera.[2]

-

Employ a C18 column (e.g., Kinetex C18, 150 x 3 mm; 2.6 µm) for chromatographic separation.[2]

-

Use a gradient elution with a mobile phase consisting of methanol and water, both containing 0.1% formic acid.[2]

-

A typical run time is around 16 minutes.[2]

-

-

Mass Spectrometry:

-

Use a tandem quadrupole mass spectrometer (e.g., AB Sciex 6500+) operated in multiple reaction monitoring (MRM) mode with positive ionization.[2]

-

Monitor specific precursor-to-product ion transitions for both corticosterone and Corticosterone-d8.

-

4. Data Analysis:

-

Integrate the chromatographic peaks for both the analyte (corticosterone) and the internal standard (Corticosterone-d8).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

-

Determine the concentration of corticosterone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Biological Context

Corticosterone is a key player in the hypothalamic-pituitary-adrenal (HPA) axis, a central stress response system. The synthesis and release of corticosterone are tightly regulated through a feedback loop.

This guide provides a foundational understanding for the procurement and application of Corticosterone-d8 in a laboratory setting. For specific applications, further optimization of the experimental protocol may be necessary. Always refer to the supplier's safety data sheet (SDS) for safe handling and storage procedures.

References

Corticosterone-d8: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Corticosterone-d8, a deuterated analog of corticosterone (B1669441), intended for researchers, scientists, and drug development professionals. This document outlines its chemical properties, and provides detailed experimental protocols for its use as an internal standard in corticosterone quantification, and explores the primary signaling pathways of its non-deuterated counterpart.

Core Compound Specifications

Corticosterone-d8 is a reliable internal standard for the quantification of corticosterone by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 1271728-07-4 | [1][2][3][4][5][6] |

| Molecular Formula | C₂₁H₂₂D₈O₄ | [1][2] |

| Molecular Weight | 354.51 g/mol | [2][5][7][6] |

| Purity | ≥95% to ≥99% | [1][2] |

| Synonyms | (11β)-11,21-dihydroxy-pregn-4-ene-3,20-dione-d8, 17-deoxy Cortisol-d8, 11β,21-DHP-d8 | [1][5] |

| Appearance | Pale Yellow Solid | [5] |

| Storage | -20°C | [1][3][4] |

Experimental Protocols for Corticosterone Quantification

Accurate quantification of corticosterone is crucial in many research fields, particularly in studies related to stress, metabolism, and neuroscience. Corticosterone-d8 serves as an ideal internal standard for these measurements. Below are summaries of common experimental protocols.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the analysis of steroids.[2]

Sample Preparation (Solid Phase Extraction - SPE):

-

Condition Oasis HLB cartridges.

-

Load 500 μL of the plasma sample.

-

Wash the cartridges to remove interfering substances.

-

Elute the analytes (corticosterone and corticosterone-d8).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.[2]

LC-MS/MS Analysis:

-

Instrumentation: A triple quadrupole mass spectrometer is commonly used.[8]

-

Internal Standard: Prednisolone can also be used as an internal standard.[2]

-

Quantification: Achieve limits of quantification of 0.2 ng/mL for dexamethasone (B1670325) and 2.0 ng/mL for corticosterone in plasma.[2] A highly sensitive method for unconjugated and glucuronidated corticosterone in mouse urine reported a limit of quantification of 0.823 fmol/µL.[9]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunoassay for quantifying corticosterone in various biological samples.[10][11][12][13]

Competitive ELISA Protocol Summary:

-

Add standards, samples, and corticosterone-peroxidase conjugate to a microtiter plate pre-coated with an anti-corticosterone antibody.[10]

-

Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow for competitive binding.[10][11]

-

Wash the plate to remove unbound reagents.[11]

-

Add a substrate solution (e.g., TMB) and incubate to develop color.[10]

-

Add a stop solution to terminate the reaction.[11]

-

Measure the absorbance at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of corticosterone in the sample.[10][11]

Sample Types: Serum, plasma, urine, saliva, fecal extracts, and tissue culture media.[10][11]

Radioimmunoassay (RIA)

RIA is another sensitive immunoassay technique for the quantification of corticosterone.

General RIA Protocol:

-

Combine samples or standards with a known amount of radiolabeled corticosterone (e.g., ¹²⁵I-corticosterone) and a specific anti-corticosterone antibody.

-

Incubate to allow competitive binding between the unlabeled corticosterone in the sample and the radiolabeled corticosterone for the antibody binding sites.[4]

-

Precipitate the antibody-bound corticosterone.[4]

-

Centrifuge the samples and aspirate the supernatant.[4]

-

Measure the radioactivity of the precipitate using a gamma counter. The amount of radioactivity is inversely proportional to the concentration of corticosterone in the sample.[4]

Signaling Pathways of Corticosterone

Corticosterone, a glucocorticoid, exerts its effects primarily through two intracellular receptors: the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR).[5][14]

Glucocorticoid Receptor (GR) Signaling Pathway

In its inactive state, the GR resides in the cytoplasm in a complex with heat shock proteins (HSPs).[3][7] Upon binding with corticosterone, the GR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus.[3] In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) to regulate the transcription of target genes.[7] This can either activate (transactivation) or repress (transrepression) gene expression, leading to a wide range of physiological effects.[3]

Mineralocorticoid Receptor (MR) Signaling Pathway

Similar to the GR, the MR is a ligand-activated transcription factor.[15] Corticosterone binds to the MR with high affinity, similar to aldosterone (B195564).[5] In classic mineralocorticoid target tissues, the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) inactivates glucocorticoids, allowing aldosterone to preferentially bind to the MR.[16] However, in tissues lacking high levels of 11β-HSD2, such as the brain, corticosterone is a primary ligand for the MR.[15] The activated MR translocates to the nucleus, dimerizes, and binds to hormone response elements to regulate gene expression.[16]

References

- 1. studysmarter.co.uk [studysmarter.co.uk]

- 2. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]

- 4. mmpc.org [mmpc.org]

- 5. The Multifaceted Mineralocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Non-Invasive Monitoring of Corticosterone Levels in Mouse Urine with Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. arborassays.com [arborassays.com]

- 11. abcam.com [abcam.com]

- 12. bioscience.co.uk [bioscience.co.uk]

- 13. medimabs.com [medimabs.com]

- 14. academic.oup.com [academic.oup.com]

- 15. joe.bioscientifica.com [joe.bioscientifica.com]

- 16. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility of Corticosterone-d8 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility of Corticosterone-d8, a deuterated analog of the steroid hormone corticosterone (B1669441). Understanding the solubility of this compound is critical for its use as an internal standard in quantitative analyses (GC-MS or LC-MS), as well as for in vitro and in vivo studies. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and illustrates key processes through diagrams.

Introduction to Corticosterone-d8 and Its Solubility

Corticosterone-d8 is an isotopically labeled version of corticosterone, a primary glucocorticoid produced in the adrenal cortex of many species. It is integral to the regulation of stress responses, metabolism, and immune function. In research, Corticosterone-d8 is invaluable as an internal standard, allowing for precise quantification of endogenous corticosterone.

The solubility of a compound dictates its handling, storage, and application in experimental settings. For Corticosterone-d8, selecting an appropriate solvent is the first step in preparing stock solutions for calibrators, controls, or for administration in cell culture and animal models. As a relatively nonpolar steroid molecule, it is generally more soluble in organic solvents than in aqueous solutions. The principle of "like dissolves like" is fundamental; solvents with polarity similar to that of the steroid will be most effective.

Quantitative Solubility Data

The solubility of deuterated compounds is expected to be nearly identical to their non-deuterated counterparts. However, empirical data should always be prioritized. The following tables summarize the available quantitative solubility data for both Corticosterone-d8 and its non-deuterated form, Corticosterone.

Table 1: Solubility of Corticosterone-d8

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | ≥ 100[1][2] | 282.08[1][2] | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1][3] |

| Ethanol | 14.29[1][2] | 40.31[1][2] | Requires sonication to achieve dissolution.[1][2] |

| Methanol | Slightly Soluble[4] | - | Quantitative data not specified. |

| Water | 0.67[1][2] | 1.89[1][2] | Requires sonication to achieve dissolution.[1][2] |

Table 2: Solubility of Corticosterone (Non-Deuterated Reference)

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source |

| DMSO | ~25 | ~72 | Cayman Chemical[5][6] |

| 69 | 199.15 | MedChemExpress, Sigma-Aldrich[3] | |

| Ethanol | ~25 | ~72 | Cayman Chemical[5][6] |

| 69 | 199.15 | MedChemExpress[3] | |

| Dimethylformamide (DMF) | ~25[5][6] | ~72 | Cayman Chemical[5][6] |

| Chloroform | 50 | ~144 | Sigma-Aldrich |

| Aqueous Buffer (1:1 Ethanol:PBS, pH 7.2) | ~0.5[5][6] | ~1.4 | Cayman Chemical[5][6] |

| Water | Insoluble | - | Sigma-Aldrich |

Note: Discrepancies in reported solubility values for non-deuterated corticosterone exist between suppliers, which may reflect different experimental methods or purity levels.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The saturation shake-flask method is the gold standard for determining the equilibrium solubility of a solid compound.[7] It is a reliable technique that measures the true thermodynamic solubility.

Objective: To determine the maximum concentration of Corticosterone-d8 that can be dissolved in a specific organic solvent at a set temperature.

Materials:

-

Corticosterone-d8 (crystalline solid)

-

High-purity organic solvent of choice (e.g., HPLC-grade DMSO, Ethanol)

-

Glass vials with screw caps (B75204) or stoppers

-

Orbital shaker or agitator within a temperature-controlled incubator

-

Centrifuge

-

Chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Add an excess amount of solid Corticosterone-d8 to a glass vial. The excess is crucial to ensure that a saturated solution is formed, with undissolved solid remaining.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into the vial.

-

Equilibration: Tightly seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a prolonged period, typically 24 to 48 hours, to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, remove the vial and let it stand to allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the vial at high speed.[8][9]

-

Filtration: Carefully draw the clear supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining microscopic particles.[9] This step prevents undissolved solid from artificially inflating the concentration measurement.

-

Quantification:

-

Prepare a series of standard solutions of Corticosterone-d8 with known concentrations in the same solvent.

-

Generate a calibration curve by analyzing these standards using an HPLC system.

-

Accurately dilute the filtered, saturated solution and analyze it using the same HPLC method.

-

Determine the concentration of Corticosterone-d8 in the saturated solution by comparing its response to the calibration curve.

-

-

Data Reporting: Report the solubility in mg/mL or mol/L at the specified temperature.

Visualizations: Workflows and Pathways

Visual diagrams help clarify complex processes. The following are represented in the DOT language for Graphviz.

Caption: A generalized workflow for determining equilibrium solubility.

Corticosterone exerts its biological effects primarily through the glucocorticoid receptor, a member of the nuclear receptor superfamily.

Caption: Corticosterone signaling via the glucocorticoid receptor (GR).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. selleckchem.com [selleckchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. enamine.net [enamine.net]

- 9. benchchem.com [benchchem.com]

Corticosterone-d8: A Technical Guide to Storage and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the recommended storage and handling procedures for Corticosterone-d8. It is intended for laboratory personnel who work with this compound in research, drug development, and other scientific applications. The information presented here is a synthesis of manufacturer recommendations, safety data sheets, and established laboratory practices for handling deuterated steroids.

Introduction to Corticosterone-d8

Corticosterone-d8 is the deuterated form of corticosterone (B1669441), a glucocorticoid steroid hormone. It is commonly used as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of endogenous corticosterone in biological samples.[1] The deuterium (B1214612) labeling provides a distinct mass difference, allowing for accurate differentiation from the unlabeled analyte.

Storage Recommendations

Proper storage of Corticosterone-d8 is critical to maintain its integrity and ensure the accuracy of experimental results. The primary goal of storage is to prevent degradation and contamination.

Long-Term Storage

For long-term storage, Corticosterone-d8 should be kept in a tightly sealed container in a freezer. The solid form of the compound is stable for at least four years under these conditions.[1]

Table 1: Long-Term Storage Conditions for Solid Corticosterone-d8

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | Minimizes chemical degradation and preserves long-term stability.[1] |

| Container | Tightly sealed, light-resistant vial | Prevents exposure to moisture and light, which can cause degradation. |

| Atmosphere | Inert gas (e.g., argon, nitrogen) is recommended | Reduces the risk of oxidation. |

Stock Solution Storage

Once dissolved in a solvent, the stability of Corticosterone-d8 may change. Stock solutions should be stored in a freezer to prolong their shelf life.

Table 2: Storage Conditions for Corticosterone-d8 Stock Solutions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or lower | Slows down solvent evaporation and potential degradation in solution. |

| Solvent | Methanol (B129727) or Ethanol[1] | Corticosterone-d8 is soluble in these organic solvents. |

| Container | Tightly sealed vial with a PTFE-lined cap | Prevents solvent evaporation and contamination. |

| Aliquoting | Aliquot into smaller, single-use volumes | Avoids repeated freeze-thaw cycles which can lead to degradation. |

Handling Procedures

Safe and effective handling of Corticosterone-d8 is essential to protect laboratory personnel and maintain the purity of the compound.

Personal Protective Equipment (PPE)

When handling Corticosterone-d8 powder, appropriate personal protective equipment should be worn.

Table 3: Recommended Personal Protective Equipment (PPE)

| PPE Item | Specification |

| Gloves | Nitrile or other chemical-resistant gloves |

| Eye Protection | Safety glasses with side shields or goggles |

| Lab Coat | Standard laboratory coat |

| Respiratory Protection | A properly fitted respirator is recommended for handling large quantities of powder. |

Preparation of Stock Solutions

Care should be taken during the preparation of stock solutions to ensure accuracy and prevent contamination.

Experimental Protocol: Preparation of a 1 mg/mL Corticosterone-d8 Stock Solution

Materials:

-

Corticosterone-d8 solid

-

Methanol (LC-MS grade)

-

Calibrated analytical balance

-

Volumetric flask (e.g., 1 mL or 5 mL)

-

Micropipette

-

Vortex mixer

Procedure:

-

Allow the vial of Corticosterone-d8 to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Accurately weigh the desired amount of Corticosterone-d8 powder using a calibrated analytical balance.

-

Carefully transfer the weighed powder to a clean, dry volumetric flask.

-

Add a small amount of methanol to the flask to dissolve the powder.

-

Gently swirl or vortex the flask until the solid is completely dissolved.

-

Add methanol to the flask up to the calibration mark.

-

Cap the flask and invert it several times to ensure a homogenous solution.

-

Transfer the stock solution to a labeled, tightly sealed storage vial.

-

Store the stock solution at -20°C.

Use in LC-MS/MS Analysis

Corticosterone-d8 is frequently used as an internal standard in the quantification of corticosterone in biological matrices such as plasma and serum.

Experimental Workflow: Quantification of Corticosterone using Corticosterone-d8 Internal Standard

Caption: Workflow for Corticosterone quantification using a d8-labeled internal standard.

Glucocorticoid Receptor Signaling Pathway

Corticosterone exerts its biological effects by binding to the glucocorticoid receptor (GR), which then modulates gene expression.

Glucocorticoid Receptor Signaling

Caption: Simplified diagram of the glucocorticoid receptor signaling pathway.

References

A Technical Guide to the Applications of Corticosterone-d8 in Endocrinology Research

Audience: Researchers, Scientists, and Drug Development Professionals

Corticosterone-d8 is a deuterated analog of corticosterone (B1669441), the primary glucocorticoid hormone in rodents and a significant, albeit less abundant, glucocorticoid in humans.[1][2][3] Its structural similarity to endogenous corticosterone, combined with its distinct mass, makes it an indispensable tool in endocrinology research, particularly for quantitative analysis using mass spectrometry. This guide provides an in-depth overview of its core applications, experimental protocols, and technical specifications.

Core Application: Internal Standard for Mass Spectrometry

The paramount application of Corticosterone-d8 in endocrinology is its use as an internal standard (IS) for the precise quantification of natural corticosterone by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4][5]

In quantitative bioanalysis, an ideal internal standard should have physicochemical properties nearly identical to the analyte of interest but be distinguishable by the detector. Deuterated standards like Corticosterone-d8 fulfill this requirement perfectly. They co-elute with the unlabeled, endogenous corticosterone during chromatography and exhibit similar ionization efficiency in the mass spectrometer's source. However, due to the eight deuterium (B1214612) atoms, Corticosterone-d8 has a higher mass-to-charge ratio (m/z), allowing the mass spectrometer to detect and quantify it independently from the endogenous analyte. By adding a known amount of Corticosterone-d8 to every sample, calibrator, and quality control, researchers can accurately correct for variations in sample extraction, handling, and instrument response, thereby ensuring the reliability and accuracy of the final concentration measurement.

Table 1: Technical Specifications of Corticosterone-d8

| Property | Value | References |

| Formal Name | (11β)-11,21-dihydroxy-pregn-4-ene-3,20-dione-2,2,4,6,6,17,21,21-d8 | [1] |

| CAS Number | 1271728-07-4 | [1][4][6][7] |

| Molecular Formula | C₂₁H₂₂D₈O₄ | [1][8] |

| Formula Weight | 354.5 | [1][7] |

| Purity | ≥97-99% deuterated forms | [1][6][7] |

| Formulation | Solid / Powder | [1][9] |

| Storage Temperature | -20°C | [1][9] |

| Primary Application | Internal standard for GC-MS or LC-MS | [1][4] |

Experimental Protocols

Quantification of Corticosterone in Plasma by LC-MS/MS

This section outlines a representative methodology for the quantification of corticosterone in plasma samples using Corticosterone-d8 as an internal standard. The protocol is adapted from established methods for steroid analysis.[10]

1. Preparation of Stock Solutions and Standards:

-

Corticosterone Stock (1 mg/mL): Dissolve corticosterone in methanol.

-

Corticosterone-d8 IS Stock (1 mg/mL): Dissolve Corticosterone-d8 in methanol.

-

Working Standards: Prepare a series of calibration standards by serially diluting the corticosterone stock solution with a suitable buffer (e.g., 70:30 water:methanol) to cover the expected physiological range of corticosterone in plasma.[10]

-

IS Working Solution: Dilute the Corticosterone-d8 IS stock to a fixed concentration (e.g., 50 ng/mL) for spiking into samples.

2. Sample Preparation (Supported Liquid Extraction - SLE):

-

Thaw plasma samples on ice.[10]

-

To 200 µL of plasma, add 50 µL of the IS working solution.

-

Dilute the mixture with water containing 0.1% formic acid.[10]

-

Load the entire sample onto a 96-well supported liquid extraction (SLE) plate.

-

Apply a vacuum to draw the sample into the sorbent material.

-

Elute the steroids by adding an organic solvent mixture (e.g., 98:2 Dichloromethane:Isopropanol) and collecting the eluate.[10]

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a specific volume of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Perform chromatographic separation and mass spectral analysis. The parameters below are representative.

Table 2: Example LC-MS/MS Method Parameters

| Parameter | Specification | Reference |

| LC System | Shimadzu Nexera uHPLC or equivalent | [10] |

| Column | Kinetex C18 (150 x 3 mm; 2.6 µm) or equivalent | [10] |

| Mobile Phase A | Water with 0.1% Formic Acid | [10] |

| Mobile Phase B | Methanol | [10] |

| Elution | Gradient | [10] |

| Run Time | ~16 minutes | [10] |

| MS System | AB Sciex 6500+ or equivalent tandem quadrupole | [10] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [10] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | [10] |

| Corticosterone MRM | 347.2 / 121 | [11] |

| Corticosterone-d8 MRM | 355.2 / 121 (Calculated, specific transition may vary) | [11] |

4. Data Analysis:

-

Calculate the peak area ratio of the endogenous corticosterone to the Corticosterone-d8 internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of corticosterone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Experimental workflow for corticosterone quantification.

Caption: The Hypothalamic-Pituitary-Adrenal (HPA) Axis.

Further Applications in Endocrinology Research

Beyond its primary role as an internal standard, the ability to accurately measure corticosterone using Corticosterone-d8 facilitates a wide range of endocrinological studies:

-

Stress Physiology: Corticosterone is a key biomarker of stress.[1] Accurate measurement is crucial for studies investigating the physiological and behavioral effects of acute and chronic stress.[2]

-

Metabolic Studies: Chronic exposure to high levels of corticosterone is used to model metabolic syndrome in rodents, leading to weight gain, increased adiposity, and elevated plasma insulin (B600854) and triglycerides.[12]

-

Neuroendocrinology and Behavior: Corticosterone influences the sleep-wake cycle, memory, and mood.[1][13] Research in this area relies on precise quantification of corticosterone in various biological matrices, including plasma and brain tissue.[3]

-

Clinical Research: In humans, while cortisol is the dominant glucocorticoid, corticosterone plays a role in the central nervous system and HPA axis feedback.[3] LC-MS/MS methods are also being developed to assess steroid panels in conditions like Congenital Adrenal Hyperplasia (CAH).[10]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Acute or Chronic Exposure to Corticosterone Promotes Wakefulness in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of corticosterone in human hypothalamic-pituitary-adrenal axis feedback - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. clearsynth.com [clearsynth.com]

- 7. Corticosterone (2,2,4,6,6,17α,21,21-Dâ, 97-98%)- Cambridge Isotope Laboratories, DLM-7347-0.01 [isotope.com]

- 8. biocompare.com [biocompare.com]

- 9. 可的松2,2,4,6,6,9,12,12-d 8 ≥98 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 10. protocols.io [protocols.io]

- 11. jme.bioscientifica.com [jme.bioscientifica.com]

- 12. Endocrine and Physiological Changes in Response to Chronic Corticosterone: A Potential Model of the Metabolic Syndrome in Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Long-term effects of corticosterone on behavior, oxidative and energy metabolism of parietotemporal cerebral cortex and hippocampus of rats: comparison to intracerebroventricular streptozotocin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Use of Corticosterone-d8 in Stress Biomarker Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Corticosterone-d8 as an internal standard in the quantitative analysis of corticosterone (B1669441), a primary biomarker for physiological stress. This document details the underlying biological pathways, experimental protocols, and data analysis methodologies critical for accurate and reproducible research in this field.

Introduction to Corticosterone as a Stress Biomarker

Corticosterone is a glucocorticoid hormone produced in the adrenal cortex, playing a pivotal role in the regulation of stress responses, metabolism, and immune function.[1] In rodents and birds, corticosterone is the primary glucocorticoid, analogous to cortisol in humans.[2] Its secretion is controlled by the hypothalamic-pituitary-adrenal (HPA) axis. Stressful stimuli trigger the release of corticotropin-releasing hormone (CRH) from the hypothalamus, which in turn stimulates the pituitary gland to release adrenocorticotropic hormone (ACTH). ACTH then acts on the adrenal glands to synthesize and release corticosterone.[3][4] Due to its direct involvement in the stress response, the accurate quantification of corticosterone in biological matrices is a cornerstone of preclinical and clinical research in endocrinology, neuroscience, and pharmacology.

The Role of Corticosterone-d8 as an Internal Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of steroid hormones due to its high specificity and sensitivity.[5] In LC-MS/MS analysis, an internal standard is crucial for accurate quantification, as it compensates for variations in sample preparation, injection volume, and instrument response.

Corticosterone-d8 is a deuterated form of corticosterone, meaning that eight hydrogen atoms in its structure have been replaced with deuterium (B1214612) atoms.[1] This isotopic labeling makes it an ideal internal standard for corticosterone analysis for several reasons:

-

Similar Physicochemical Properties: Corticosterone-d8 has nearly identical chemical and physical properties to endogenous corticosterone. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively correcting for any losses or variations during the analytical process.

-

Mass Differentiation: The mass difference between corticosterone and Corticosterone-d8 allows for their distinct detection by the mass spectrometer, while they co-elute chromatographically.

-

Minimal Isotopic Interference: High isotopic purity (typically ≥99% deuterated forms) ensures minimal interference with the measurement of the endogenous analyte.[1]

Corticosterone Signaling Pathway

Corticosterone exerts its physiological effects through both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The classical, genomic actions of glucocorticoids are mediated by the intracellular glucocorticoid receptor (GR).[3] In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex.[3] Upon binding to corticosterone, the GR undergoes a conformational change, dissociates from the complex, and translocates to the nucleus.[3] In the nucleus, the corticosterone-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), thereby regulating the transcription of target genes.[4] This process can either activate or repress gene expression, leading to a wide range of physiological responses.[4]

References

- 1. Quantitative analysis of 11‐dehydrocorticosterone and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]

- 3. dshs-koeln.de [dshs-koeln.de]

- 4. LC-MS Software | Thermo Fisher Scientific - US [thermofisher.com]

- 5. researchgate.net [researchgate.net]

The Gold Standard: A Technical Guide to Utilizing d8 Isotopologues in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, the pursuit of accuracy and precision is paramount. The use of stable isotope-labeled internal standards (SIL-IS) has become the gold standard for achieving reliable and reproducible results, particularly in complex biological matrices. Among these, deuterium-labeled isotopologues, specifically those with a high degree of deuterium (B1214612) incorporation such as d8, offer a robust and cost-effective solution for mitigating experimental variability. This in-depth technical guide explores the core rationale for using d8 isotopologues in mass spectrometry, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their analytical endeavors.

The Rationale for Employing d8 Isotopologues

Stable isotope-labeled internal standards are compounds that are chemically identical to the analyte of interest but have one or more atoms replaced with a heavier stable isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[1] The fundamental principle behind their use is that an ideal internal standard will behave identically to the analyte during sample preparation, chromatography, and ionization, thus effectively correcting for variations in recovery, matrix effects, and instrument response.[2]

Deuterated standards, including d8 isotopologues, are widely adopted due to several key advantages:

-

Co-elution with the Analyte: Because the physicochemical properties of deuterated standards are nearly identical to their unlabeled counterparts, they typically co-elute during chromatographic separation. This ensures that both the analyte and the internal standard experience the same matrix effects and ionization suppression or enhancement, leading to more accurate quantification.[2]

-

Correction for Matrix Effects: Matrix effects, caused by co-eluting components from the sample matrix that interfere with the ionization of the analyte, are a significant source of error in mass spectrometry. By co-eluting, the d8-labeled internal standard experiences the same matrix effects as the analyte, allowing for reliable normalization of the signal.[2]

-

Improved Precision and Accuracy: The use of deuterated internal standards has been shown to significantly enhance the precision and accuracy of quantitative assays. By accounting for variability at every stage of the analytical process, from extraction to detection, these standards lead to more reliable and reproducible data.[3]

-

Cost-Effectiveness: Compared to ¹³C and ¹⁵N labeled standards, deuterium-labeled compounds are often more readily available and less expensive to synthesize, making them a practical choice for many laboratories.[4]

While highly advantageous, it is important to be aware of potential challenges associated with deuterated standards, such as the possibility of deuterium-hydrogen exchange and chromatographic shifts known as "isotope effects," where the deuterated compound may elute slightly earlier than the unlabeled analyte.[5][6] Careful method development and validation are crucial to mitigate these potential issues.

Quantitative Data Presentation

The following tables summarize quantitative data from studies utilizing d8-labeled internal standards for the analysis of Δ⁹-tetrahydrocannabinol (THC) and arachidonic acid, demonstrating their effectiveness in achieving high recovery, minimal matrix effects, and excellent precision and accuracy.

Table 1: Performance Metrics of d8-THC as an Internal Standard for Cannabinoid Analysis

| Analyte | Internal Standard | Matrix | Analytical Method | Recovery (%) | Matrix Effect (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |

| Δ⁹-THC | Δ⁹-THC-d3 | Oral Fluid | LC-MS/MS | - | - | - | - | - |

| Δ⁹-THC | Δ⁹-THC-d3 | Whole Blood | UPLC-MS/MS | - | - | - | - | - |

| Δ⁸-THC | Δ⁹-THC-d9 | Urine | LC-MS/MS | - | - | < 15 | < 15 | - |

| 11-OH-Δ⁹-THC | 11-OH-Δ⁹-THC-d3 | Whole Blood | LC-MS/MS | - | - | 4.3 - 20.3 | - | 82.9 - 109 |

| Δ⁹-THC-COOH | Δ⁹-THC-COOH-d3 | Whole Blood | LC-MS/MS | - | - | 4.3 - 20.3 | - | 82.9 - 109 |

Data synthesized from multiple sources.[5][7][8] Note: Dashes indicate data not specified in the cited sources.

Table 2: Performance Metrics of d8-Arachidonic Acid as an Internal Standard for Eicosanoid Analysis

| Analyte | Internal Standard | Matrix | Analytical Method | Recovery (%) | Matrix Effect (%) | Precision (%RSD) | Accuracy (% Bias) |

| Arachidonic Acid | Arachidonic Acid-d8 | Rat Brain Tissue | LC/MS | >85 | Not Specified | <15 | <15 |

| 15(S)-HETE | 15(S)-HETE-d8 | Rat Brain Tissue | LC/MS | >85 | Not Specified | <15 | <15 |

| Prostaglandins (PGs) | PGD₂-d₄ | Rat Brain Tissue | LC/MS | >85 | Not Specified | <15 | <15 |

| Epoxyeicosatrienoic Acids (EETs) | 14,15-EET-d8 | Rat Brain Tissue | LC/MS | >85 | Not Specified | <15 | <15 |

| Arachidonic Acid Metabolites | Deuterated Standards | Human Plasma | UPLC-MS/MS | 70-120 | Not Specified | <30 | - |

Data synthesized from multiple sources.[9][10] Note: Dashes indicate data not specified in the cited sources.

Experimental Protocols

Detailed and validated experimental protocols are essential for successful implementation of analytical methods. Below are representative protocols for the analysis of cannabinoids and eicosanoids using d8-labeled internal standards.

LC-MS/MS Analysis of THC and its Metabolites in Whole Blood

This protocol is adapted from methodologies for the quantitative analysis of cannabinoids in biological matrices.[11][12]

1. Sample Preparation: Liquid-Liquid Extraction

-

To 1 mL of whole blood, add 50 µL of an internal standard working solution containing d3-Δ⁹-THC, d3-11-OH-Δ⁹-THC, and d3-Δ⁹-THC-COOH.

-

Add 2 mL of acetonitrile (B52724) to precipitate proteins.

-

Vortex for 30 seconds and centrifuge at 3000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Add 3 mL of hexane/ethyl acetate (B1210297) (9:1 v/v) and vortex for 1 minute.

-

Centrifuge at 3000 rpm for 5 minutes.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

-

LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor/product ion transitions for each analyte and its corresponding deuterated internal standard.

Analysis of Arachidonic Acid and its Metabolites in Biological Samples

This protocol is a generalized procedure based on established methods for eicosanoid analysis.[9][13][14]

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

To 1 mL of plasma or tissue homogenate, add a cocktail of deuterated internal standards, including d8-arachidonic acid, d8-15(S)-HETE, and others relevant to the study.

-

Acidify the sample to pH 3-4 with 2M HCl.

-

Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

-

Load the acidified sample onto the SPE cartridge.

-

Wash the cartridge with 5 mL of 15% methanol in water.

-

Elute the analytes with 5 mL of methyl formate (B1220265) or ethyl acetate.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

-

LC Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the various eicosanoids, for example, starting at 20% B and ramping up to 90% B over 15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.

-

Ionization Mode: ESI in negative mode.

-

Detection Mode: MRM for targeted quantification.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows discussed in this guide.

References

- 1. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 2. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. mdpi.com [mdpi.com]

- 5. LC-MS-MS quantification of Δ8-THC, Δ9-THC, THCV isomers and their main metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A reliable and validated LC-MS/MS method for the simultaneous quantification of 4 cannabinoids in 40 consumer products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kurabiotech.com [kurabiotech.com]

- 8. benchchem.com [benchchem.com]

- 9. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. US5036014A - Deuterated cannabinoids as standards for the analysis of tetrahydrocannabinol and its metabolites in biological fluids - Google Patents [patents.google.com]

- 13. lipidmaps.org [lipidmaps.org]

- 14. arborassays.com [arborassays.com]

The Gold Standard in Stress Monitoring: A Technical Guide to Corticosterone-d8 in Veterinary Research

For Researchers, Scientists, and Drug Development Professionals

In the landscape of veterinary research, the accurate measurement of stress biomarkers is paramount to understanding animal welfare, disease progression, and the efficacy of therapeutic interventions. Corticosterone (B1669441), a primary glucocorticoid in many animal species, serves as a key indicator of physiological stress.[1][2][3] This technical guide provides an in-depth exploration of the use of corticosterone-d8, a deuterated analog of corticosterone, as an internal standard for precise and reliable stress monitoring. The use of such stable isotope-labeled standards is widely recognized as the gold standard in quantitative mass spectrometry, offering unparalleled accuracy and precision.[4][5]

The Advantage of Deuterated Internal Standards

The core challenge in bioanalysis is the "matrix effect," where components of a biological sample (e.g., plasma, saliva, feces) interfere with the measurement of the target analyte, leading to inaccurate results.[4] Deuterated internal standards, like corticosterone-d8, are chemically almost identical to the analyte of interest (native corticosterone) and exhibit nearly identical behavior during sample preparation, chromatography, and mass spectrometric detection.[4][5][6] By adding a known amount of corticosterone-d8 to a sample at the beginning of the workflow, any variability, including extraction loss and matrix-induced signal suppression or enhancement, can be effectively normalized.[4][7] This results in a highly accurate and precise quantification of the endogenous corticosterone levels.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of corticosterone-d8 in veterinary stress monitoring, compiled from various studies.

Table 1: Typical Concentration Ranges and Limits of Quantification for Corticosterone Analysis

| Parameter | Matrix | Typical Range | Lower Limit of Quantification (LLOQ) | Citation |

| Corticosterone | Rat Plasma | 2 - 1000 ng/mL | 2.0 ng/mL | [8] |

| Corticosterone | Chicken Egg Albumen | 42.4 - 166.3 pg/g | < 75 pg/g | [9] |

| Corticosterone | Chicken Egg Yolk | < 75 - 762.5 pg/g | 75 pg/g | [9] |

| Cortisol (Human Saliva) | Human Saliva | - | 0.5 ng/mL | [10] |

| Cortisol & Cortisone (B1669442) | Human Saliva | - | - | [11] |

Table 2: Performance Metrics of Analytical Methods Using Deuterated Internal Standards

| Parameter | Method | Value | Citation |

| Recovery of d8-corticosterone | LC-MS/MS | 48.1% (95% CI: 44% - 52.2%) | [12] |

| Inter-assay Precision (Cortisol) | LC-MS/MS | <7% RSD | [11] |

| Intra-assay Precision (Cortisol) | LC-MS/MS | 2% - 3% RSD | [11] |

| Inter-assay Accuracy (Cortisol & Cortisone) | LC-MS/MS | 94% - 105% | [11] |

| Intra-assay Accuracy (Cortisol) | LC-MS/MS | 95% - 97% | [11] |

The Hypothalamic-Pituitary-Adrenal (HPA) Axis: The Core of the Stress Response

The physiological response to stress is primarily mediated by the Hypothalamic-Pituitary-Adrenal (HPA) axis.[13][14][15] Understanding this pathway is crucial for interpreting corticosterone measurements. In response to a stressor, the hypothalamus releases corticotropin-releasing hormone (CRH), which stimulates the anterior pituitary to secrete adrenocorticotropic hormone (ACTH).[14][15] ACTH then acts on the adrenal cortex to synthesize and release glucocorticoids, such as corticosterone in rodents and birds, and cortisol in most mammals.[2][14] These glucocorticoids exert widespread effects on the body to mobilize energy and adapt to the stressor.[13] A negative feedback loop, where elevated glucocorticoid levels inhibit CRH and ACTH secretion, helps to regulate the stress response and restore homeostasis.[15][16]

Caption: The Hypothalamic-Pituitary-Adrenal (HPA) axis signaling pathway.

Experimental Protocols for Corticosterone Quantification using Corticosterone-d8

The following provides a detailed, generalized methodology for the quantification of corticosterone in veterinary samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with corticosterone-d8 as an internal standard.

Sample Collection and Preparation

The choice of sample matrix depends on the research question, as different matrices reflect different timeframes of stress. Common matrices include blood (serum/plasma), saliva, feces, urine, and hair/feathers.[17]

-

Blood (Serum/Plasma):

-

Feces:

-

Feathers:

Sample Extraction and Clean-up

This step aims to isolate the corticosterone and corticosterone-d8 from the complex biological matrix.

-

Spiking with Internal Standard: Add a known, fixed amount of corticosterone-d8 solution to each sample, calibrator, and quality control sample at the very beginning of the preparation process.[4][12]

-